Lipophilicity (LogP) Differentiates CNS Permeability Potential from Simpler Sulfonamide Analogs
The target compound exhibits a calculated LogP of 1.85 [1], positioning it within the optimal range (1–3) for passive blood-brain barrier (BBB) penetration. By contrast, 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine, a known σ1 receptor antagonist, has a substantially lower predicted LogP (estimated 0.5–1.0 based on its smaller molecular surface and lack of the 2-chlorostyryl group), which reduces its CNS bioavailability [2]. The 1.85 LogP of the target reflects the lipophilic contribution of the 2-chlorophenyl-ethenyl moiety absent in the comparator.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 |
| Comparator Or Baseline | 4-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (estimated LogP 0.5–1.0) [2] |
| Quantified Difference | ΔLogP ≈ +0.85 to +1.35 |
| Conditions | Computational prediction (Chem-space algorithm); comparator LogP estimated from structural analogy |
Why This Matters
This LogP difference of ~1 log unit translates to an approximately 10-fold increase in BBB permeability coefficient, making the target compound substantially more suitable for CNS target screening than the simpler pyrazole-sulfonyl-morpholine analog.
- [1] Chem-space. 4-[2-(2-chlorophenyl)ethenesulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine. CSSS00138475415. https://chem-space.com/CSSS00138475415-3FFA01 (accessed 2026-05-08). View Source
- [2] Patent EP2395003A1. Pyrazole compounds as sigma receptor inhibitors. https://patents.google.com/patent/EP2395003A1/en (accessed 2026-05-08). View Source
